

# Chemical structure of 2-amino-3-(methylthio)pyridine

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## Compound of Interest

Compound Name: 3-(Methylthio)pyridin-2-amine

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An In-Depth Technical Guide to the Chemical Structure and Applications of 2-Amino-3-(methylthio)pyridine

## Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-amino-3-(methylthio)pyridine, a heterocyclic building block of significant interest in modern medicinal chemistry and organic synthesis. We will delve into its core structural attributes, methods of characterization, synthetic pathways, and its role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical behavior and potential applications.

## Core Structural and Physicochemical Profile

2-Amino-3-(methylthio)pyridine (CAS No: 183610-73-3) is a substituted pyridine derivative featuring a primary amine at the C2 position and a methylthio group at the C3 position.<sup>[1]</sup> This specific arrangement of functional groups on the electron-deficient pyridine ring imparts a unique combination of reactivity and electronic properties, making it a valuable intermediate in chemical synthesis.<sup>[2][3]</sup>

The pyridine ring itself is a foundational scaffold in numerous FDA-approved pharmaceuticals, valued for its ability to engage in biologically relevant interactions and its metabolic stability.<sup>[4]</sup>

The addition of the amino and methylthio substituents provides specific vectors for chemical modification and molecular recognition, enhancing its utility in drug design.[2][5]

## Key Physicochemical Properties

A summary of the essential physicochemical data for 2-amino-3-(methylthio)pyridine and its close isomer, 2-amino-3-methylpyridine, is presented below for comparative analysis.

Property	Value (2-amino-3-(methylthio)pyridine)	Value (2-amino-3-methylpyridine)	Reference
CAS Number	183610-73-3	1603-40-3	[1][6]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> S	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	[1][7]
Molecular Weight	140.21 g/mol	108.14 g/mol	[1][7]
Appearance	Not specified; likely solid or liquid	Colorless to pale yellow liquid / solid	[3][8]
Melting Point	Not specified	29-31 °C	[3][6]
Boiling Point	Not specified	221-222 °C	[6]
Density	Not specified	1.073 g/mL at 25 °C	[3][6]
pKa (Predicted)	5.28 ± 0.10 (for an isomer)	Not specified	[9]

## Structural Analysis

The molecule's chemical personality is dictated by the interplay of its three key components:

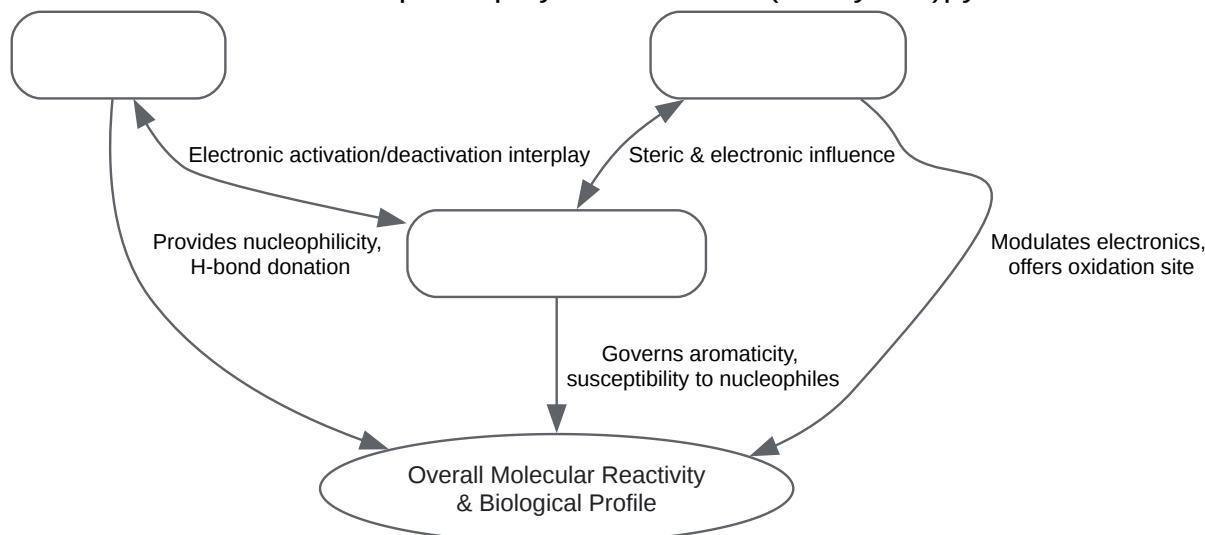
- The Pyridine Ring: As an aromatic heterocycle, the nitrogen atom renders the ring electron-deficient compared to benzene. This influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions.[5]
- The C2-Amino Group: This primary amine is a potent hydrogen bond donor and a nucleophilic center. Its presence activates the ring towards electrophilic substitution, although the ring's inherent electron deficiency makes such reactions challenging.[10] The

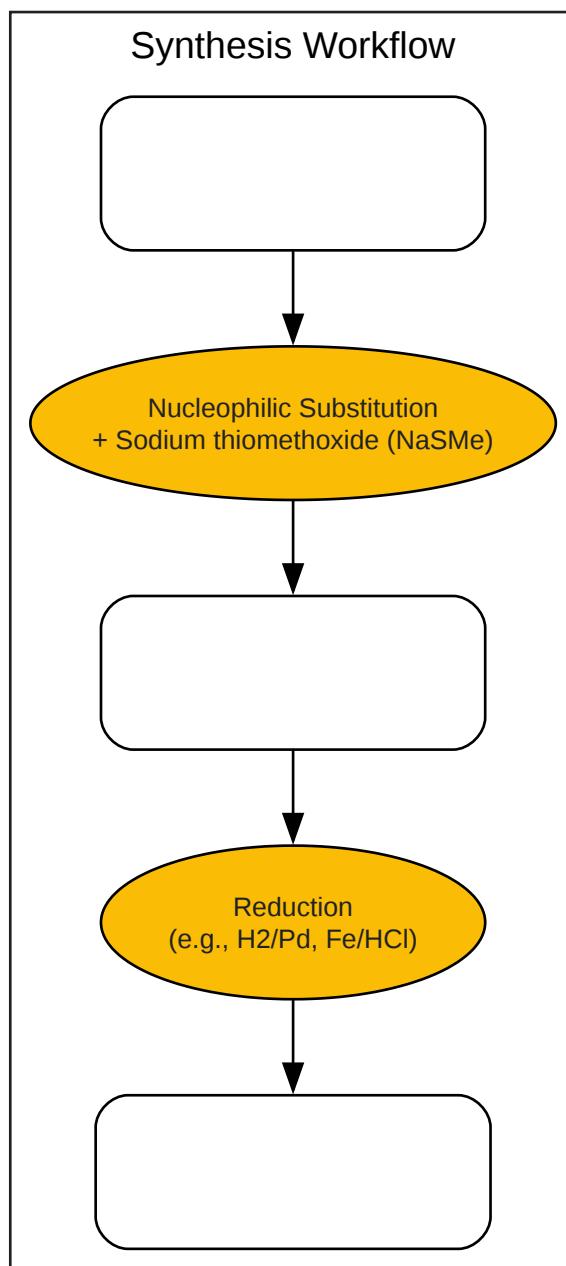
amino group is critical for forming key interactions with biological targets like enzyme active sites.

- The C3-Methylthio Group (-SCH<sub>3</sub>): This group influences the steric and electronic environment of the adjacent amino group. The sulfur atom is a potential site for oxidation to a sulfoxide or sulfone, a common strategy in drug development to modulate solubility and electronic properties.[2] Furthermore, the methylthio group can sometimes act as a leaving group in nucleophilic aromatic substitution reactions.[2]

The relationship between these functional groups is visualized in the workflow below.

## Functional Group Interplay in 2-Amino-3-(methylthio)pyridine





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Caption: A representative synthetic pathway for 2-amino-3-(methylthio)pyridine.

## Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine

- To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.
- Quench the reaction with water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 2-(methylthio)-3-nitropyridine.

#### Step 2: Synthesis of 2-Amino-3-(methylthio)pyridine

- Dissolve 2-(methylthio)-3-nitropyridine (1.0 eq) in ethanol or acetic acid.
- Add a reducing agent, such as iron powder (3.0 eq) and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using Palladium on carbon (10 mol%) under a hydrogen atmosphere.
- Heat the mixture to reflux (for Fe/HCl) or stir at room temperature (for H<sub>2</sub>/Pd) for 2-4 hours.
- Upon completion, filter the reaction mixture to remove the catalyst or iron salts.
- Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.
- Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the final product.

## Spectroscopic Confirmation

The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic methods.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic pyridine protons, the N-H protons of the amino group (often a broad singlet),

and a sharp singlet for the S-CH<sub>3</sub> protons around 2.5 ppm.

- <sup>13</sup>C NMR Spectroscopy: The carbon spectrum will display six unique signals corresponding to the five carbons of the pyridine ring and the one methyl carbon of the methylthio group.
- Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. Expected peaks include N-H stretching vibrations for the primary amine around 3300-3500 cm<sup>-1</sup>, C=C and C=N stretching vibrations for the aromatic ring in the 1400-1600 cm<sup>-1</sup> region, and C-S stretching. [10][11][12]\* Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of 140.21. Fragmentation patterns would likely involve the loss of the methyl group or elements of the thioether functionality.

## Role in Drug Discovery and Medicinal Chemistry

Pyridine derivatives are ubiquitous in medicinal chemistry, and 2-amino-3-(methylthio)pyridine serves as a valuable scaffold for building more complex, biologically active molecules. [4][13][14] Its utility stems from its ability to be readily functionalized and to present key pharmacophoric features to biological targets.

## As a Versatile Chemical Building Block

The compound's amino group is a key handle for derivatization. It can be acylated, alkylated, or used as a nucleophile to construct larger heterocyclic systems, such as the medicinally important pyrido[2,3-d]pyrimidines. [15] These fused ring systems are structurally similar to purines and have shown a wide range of biological activities, including kinase inhibition for cancer therapy. [15] The reactivity of the molecule allows for the systematic exploration of the chemical space around the core scaffold, a fundamental process in lead optimization.

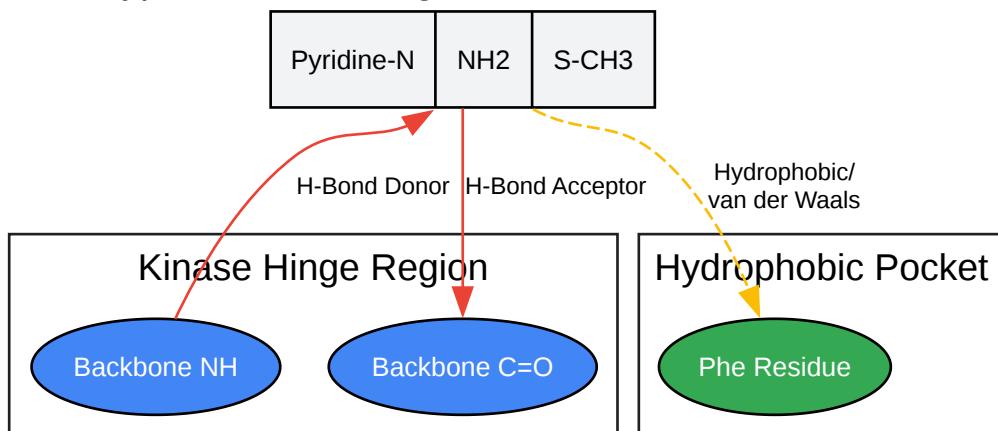
## Structure-Activity Relationship (SAR) Insights

The structural features of 2-amino-3-(methylthio)pyridine are directly relevant to its potential interactions with protein targets:

- Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the C2-amino group provides two hydrogen bond donors. This dual acceptor-donor capability is crucial for anchoring ligands within a protein's active site.

- Aromatic Interactions: The pyridine ring can engage in  $\pi$ - $\pi$  stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
- Modulation via the Methylthio Group: The sulfur atom can be oxidized to a sulfoxide (S=O) or sulfone (SO<sub>2</sub>). This modification dramatically alters the group's polarity and hydrogen bonding capacity (the oxygens become H-bond acceptors), providing a powerful tool to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic properties. [2] The diagram below illustrates a hypothetical binding mode of a drug candidate derived from this scaffold within a kinase active site, a common target for pyridine-based drugs.

Hypothetical Binding Mode in a Kinase Active Site



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Caption: Model of drug-target interactions enabled by the scaffold.

## Safety, Handling, and Conclusion

### Safety Profile

While specific toxicity data for 2-amino-3-(methylthio)pyridine is not widely published, related aminopyridines are classified as toxic if swallowed or in contact with skin. [6] Standard laboratory precautions should be strictly followed.

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

## Future Outlook

2-Amino-3-(methylthio)pyridine is a strategically important molecule. Its value lies not in its intrinsic biological activity, but in its potential as a versatile starting point for the synthesis of complex, high-value compounds. [3][5] As the demand for novel kinase inhibitors, antibacterials, and other targeted therapies continues to grow, the utility of well-designed heterocyclic building blocks like this one will only increase. Future research will likely focus on developing more efficient and scalable synthetic routes and expanding the library of diverse compounds derived from this promising scaffold.

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